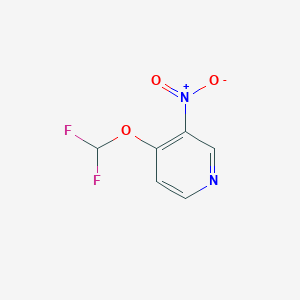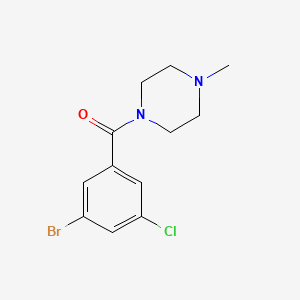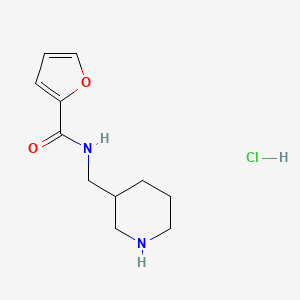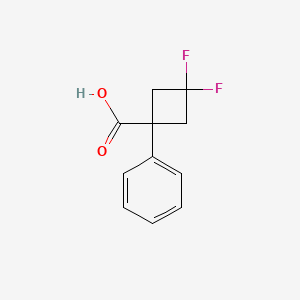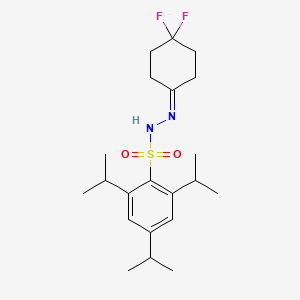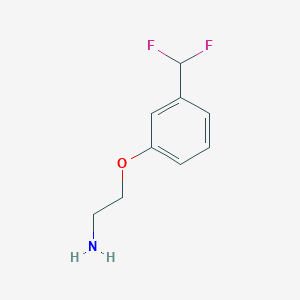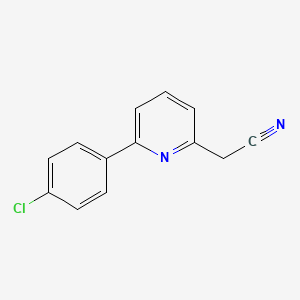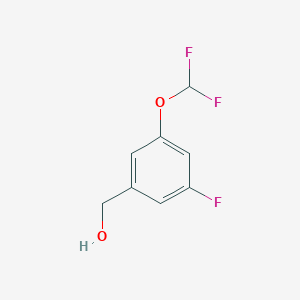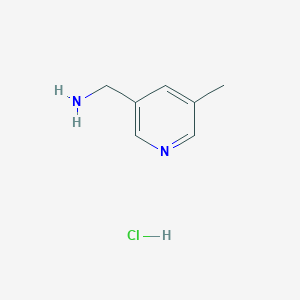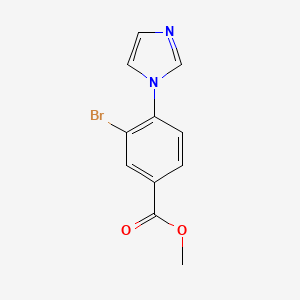![molecular formula C12H17NO4S B1434947 Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate CAS No. 1858255-01-2](/img/structure/B1434947.png)
Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate
Übersicht
Beschreibung
Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate is an organic compound with the molecular formula C₁₂H₁₇NO₄S. It is a derivative of butanoic acid, featuring a methylsulfonyl group and a phenylamino group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Biochemische Analyse
Biochemical Properties
Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclooxygenase (COX) enzymes, particularly COX-2. The compound acts as a selective inhibitor of COX-2, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has been shown to interact with nitric oxide synthase (NOS), modulating the production of nitric oxide, a critical signaling molecule in various physiological processes .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In immune cells, such as macrophages and neutrophils, the compound reduces the production of inflammatory cytokines and chemokines, thereby modulating the immune response . In endothelial cells, this compound enhances the production of nitric oxide, leading to vasodilation and improved blood flow . The compound also influences cell signaling pathways, such as the NF-κB pathway, and affects gene expression related to inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with NOS, modulating its activity and influencing the production of nitric oxide . These interactions result in the compound’s anti-inflammatory and vasodilatory effects. Furthermore, the compound affects gene expression by modulating transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . In in vitro studies, the compound’s anti-inflammatory effects are typically observed within hours of treatment, with sustained effects over several days . In in vivo studies, the compound’s effects on cellular function and inflammation have been observed to persist for several weeks, depending on the dosage and administration route .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and vasodilatory effects without significant adverse effects . At higher doses, the compound may cause toxicity, including hepatotoxicity and gastrointestinal irritation . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . Long-term studies in animal models have shown that chronic administration of high doses can lead to adverse effects on liver and kidney function .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the parent compound’s biological activity or be further metabolized to inactive forms. The compound also interacts with cofactors such as NADPH and FAD, which are essential for its metabolic conversion . The effects of this compound on metabolic flux and metabolite levels have been observed in both in vitro and in vivo studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound binds to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localizations are essential for the compound’s biological activity, as they enable precise interactions with target biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate typically involves the reaction of 4-aminobutanoic acid with methylsulfonyl chloride and phenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylamino derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and antimicrobial agents.
Industry: Employed in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the phenylamino group can engage in π-π interactions with aromatic residues in proteins, further influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[(methylsulfonyl)(phenyl)amino]acetate
- Methyl 4-[(methylsulfonyl)(phenyl)amino]propanoate
- Methyl 4-[(methylsulfonyl)(phenyl)amino]pentanoate
Uniqueness
Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl and a phenylamino group allows for versatile applications in various research and industrial contexts.
Eigenschaften
IUPAC Name |
methyl 4-(N-methylsulfonylanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-17-12(14)9-6-10-13(18(2,15)16)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZZCHGFWLPRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN(C1=CC=CC=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1434864.png)

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)
